4-n-Octyloxybenzoic acid
Overview
Description
4-n-Octyloxybenzoic acid is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.3334 . It is also known by other names such as p-Octyloxybenzoic acid and this compound . This compound is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an octyloxy group. It is commonly used as an intermediate in the synthesis of liquid crystals and other medicinal compounds .
Preparation Methods
4-n-Octyloxybenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 1-bromooctane with methyl p-hydroxybenzoate, followed by hydrolysis to obtain this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-n-Octyloxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-n-Octyloxybenzoic acid has several scientific research applications:
Biology: The compound is used in the preparation of various biological assays and studies involving cell membranes and lipid interactions.
Medicine: It serves as a precursor in the synthesis of medicinal compounds, particularly those with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-n-Octyloxybenzoic acid involves its interaction with molecular targets and pathways. As a carboxylic acid derivative, it can donate hydrogen ions and participate in acid-base reactions. The octyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can influence the compound’s biological activity and its effectiveness in various applications .
Comparison with Similar Compounds
4-n-Octyloxybenzoic acid can be compared with other similar compounds such as:
4-(Nonyloxy)benzoic acid: Similar in structure but with a nonyloxy group instead of an octyloxy group.
4-(Undecyloxy)benzoic acid: Contains an undecyloxy group, making it slightly larger and more hydrophobic.
4-(Hexyloxy)benzoic acid: Has a hexyloxy group, making it smaller and less hydrophobic compared to this compound
Properties
IUPAC Name |
4-octoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWCYFULVHLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025807 | |
Record name | 4-Octyloxybenzoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-n-octyloxybenzoic acid is a white powder. (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2493-84-7 | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octyloxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2493-84-7 | |
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Record name | 4-(Octyloxy)benzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493847 | |
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Record name | 4-Octyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142138 | |
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Record name | Benzoic acid, 4-(octyloxy)- | |
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Record name | 4-Octyloxybenzoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(OCTYLOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04GD4OJ7FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
226 °F (Turbid) (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Octyloxybenzoic acid?
A1: 4-Octyloxybenzoic acid has the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 4-Octyloxybenzoic acid?
A2: Researchers have employed several spectroscopic techniques to study 8OBA. These include Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Terahertz (THz) spectroscopy [, , ], and 1H NMR relaxometry []. FTIR helps identify functional groups and hydrogen bonding interactions, while THz spectroscopy provides information about vibrational modes in the low-frequency region. 1H NMR relaxometry can offer insights into molecular dynamics and interactions.
Q3: What is the thermal behavior of 4-Octyloxybenzoic acid?
A3: 4-Octyloxybenzoic acid is a thermotropic liquid crystal. It exhibits various mesophases depending on the temperature. [, ] Inverse gas chromatography (IGC) and differential scanning calorimetry (DSC) studies have been used to determine the phase transition temperatures of 8OBA. []
Q4: How does the length of the alkyl chain in 4-(alkoxy)benzoic acids affect their compatibility with polyurethanes containing a pyridyl unit?
A4: Studies show that the length of the alkyl chain in 4-(alkoxy)benzoic acids significantly impacts their compatibility with polyurethanes containing a pyridyl unit. Longer chains, like the octyl chain in 8OBA, tend to promote a higher tendency for main-chain crystallization in the resulting supramolecular complexes at specific molar ratios. This crystallization is attributed to enhanced van der Waals interactions between the longer alkyl tails. In contrast, shorter alkyl chains lead to phase separation at lower molar ratios. [, ]
Q5: How does 4-Octyloxybenzoic acid interact with other molecules to form supramolecular structures?
A5: 4-Octyloxybenzoic acid readily forms hydrogen bonds through its carboxylic acid group. It acts as a hydrogen bond donor with molecules containing complementary hydrogen bond acceptor groups, such as pyridine derivatives. [, , , , , ]. This interaction leads to the formation of supramolecular complexes with unique liquid crystalline properties. For instance, mixing 8OBA with certain pyridyl-containing polyurethanes leads to the emergence of a highly ordered smectic phase, not observed in the individual components. []
Q6: Can you provide examples of supramolecular complexes formed with 4-Octyloxybenzoic acid and their applications?
A6: Several studies demonstrate the formation of supramolecular complexes using 8OBA:
- 8OBA with Polyurethanes: Combining 8OBA with polyurethanes containing pyridyl units yields supramolecular side-chain liquid crystalline polyurethanes (SCLCPUs). These complexes exhibit stable and reversible mesophases, including smectic and nematic phases, making them potentially useful in advanced material applications. []
- 8OBA with Pyridyl Heterocyclic Derivatives: Mixing 8OBA with non-mesomorphic pyridyl-containing heterocyclic compounds induces liquid crystalline behavior, particularly the formation of nematic phases. This induction arises from the hydrogen bonding between the pyridyl group and the carboxylic acid group of 8OBA. []
- 8OBA with 4-Alkylbenzoic Acids: 8OBA forms complexes with other 4-alkylbenzoic acids via hydrogen bonding. These complexes exhibit mesophases, and some show electro-optical properties comparable to commercially available liquid crystals, indicating potential in display technologies. []
- 8OBA with Cyanostilbene-Based AIEgen (PCRM): This complex forms a smectic mesophase and can be photopolymerized to create nanoporous fluorescent films. These films show potential as advanced acid vapor sensors. []
Q7: What are some potential applications of 4-Octyloxybenzoic acid based on its properties?
A7: Research highlights potential applications of 8OBA in various fields:
- Liquid Crystals: Due to its ability to form different mesophases, 8OBA is a valuable component in the development of new liquid crystal materials for displays, sensors, and other applications. [, , , , , , , , , , , , , , ]
- Analytical Chemistry: 8OBA has been utilized as a stationary phase in inverse gas chromatography, demonstrating its potential in analytical separations, particularly for structural isomers. []
Q8: How is 4-Octyloxybenzoic acid detected and quantified in various matrices?
A8: Researchers have employed various analytical techniques to detect and quantify 8OBA. These include:
- Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS): This technique allows for the direct analysis of 8OBA on surfaces, enabling the identification of counterfeit documents by detecting the presence of 8OBA as an additive. []
- Inverse Gas Chromatography (IGC): This technique is used to determine the thermodynamic properties and separation capabilities of 8OBA, providing valuable information about its interactions with other molecules. []
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